molecular formula C9H9N3O4 B3407173 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 55307-37-4

1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B3407173
CAS No.: 55307-37-4
M. Wt: 223.19 g/mol
InChI Key: DXQAFUQFCYEXLL-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 55307-37-4) is a chemical compound with the molecular formula C 9 H 9 N 3 O 4 and a molecular weight of 223.19 g/mol . It serves as a key pyrrolo[2,3-d]pyrimidine scaffold for research and development, particularly in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine structure is a recognized core in antifolate therapeutics and is known to inhibit enzymes involved in nucleotide biosynthesis . Compounds based on this scaffold can act as potent inhibitors of folate metabolism, potentially targeting enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . By disrupting these key enzymes in the de novo purine biosynthesis pathway, such inhibitors can suppress cell proliferation, making this scaffold a valuable tool for researching anti-proliferative mechanisms . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-11-6-4(3-5(10-6)8(14)15)7(13)12(2)9(11)16/h3,10H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQAFUQFCYEXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2)C(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480273
Record name F9995-0493
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55307-37-4
Record name F9995-0493
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Radziszewski reaction, which involves the cyclization of aminopyrimidines with α-haloketones under acidic conditions. Another approach is the condensation of appropriate precursors, such as pyrrole derivatives, with diketones in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by strong nucleophiles and appropriate leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Strong nucleophiles (e.g., hydroxide ions, alkoxide ions), leaving groups (e.g., halides)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Substituted pyrimidines, various derivatives

Scientific Research Applications

The compound exhibits significant biological activity primarily through the inhibition of receptor tyrosine kinases (RTKs) involved in cancer progression. Key targets include:

Target Receptor Function
VEGFR-2Inhibition of endothelial cell proliferation
PDGFR-βSuppression of stroma formation
EGFRInduction of apoptosis in cancer cells

This inhibition leads to reduced cell proliferation and angiogenesis, making it a promising candidate for cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Solubility : Soluble in water when formulated as a hydrochloride salt.
  • Absorption and Distribution : Favorable absorption characteristics with a distribution profile conducive to targeting solid tumors.

In Vitro Studies

Research indicates that 1,3-dimethyl-2,4-dioxo compounds exhibit cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer Cells : IC50 values ranged from 5 to 15 µM.
  • Lung Cancer Cells : Similar cytotoxicity observed.

In Vivo Studies

Animal models have demonstrated the efficacy of the compound:

  • A study reported a 60% reduction in tumor volume in xenograft models after four weeks of treatment at a dose of 20 mg/kg.
  • Prolonged survival rates were observed compared to control groups.

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials aimed at evaluating the safety and efficacy of this compound in human subjects diagnosed with advanced malignancies. Its ability to inhibit key growth factors positions it as a potential therapeutic agent in oncology.

Mechanism of Action

The mechanism by which 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[2,3-d]pyrimidine derivatives allows for systematic comparisons. Below is an analysis of key analogs, focusing on substitutions at position 7 and their impacts on physicochemical properties and bioactivity.

Structural Variations and Physicochemical Properties

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Melting Point (°C) Synthetic Yield (%) Source
1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid H (Parent compound) C₁₀H₁₀N₃O₅ 237.22 Not reported
7-(3-Methoxypropyl) analog 3-Methoxypropyl C₁₃H₁₇N₃O₅ 295.30 Not reported >95%
7-(2-Methoxyethyl) analog 2-Methoxyethyl C₁₂H₁₅N₃O₅ 281.27 Not reported Not reported
7-Benzyl analog Benzyl C₁₆H₁₅N₃O₅ 329.31 Not reported 95%
Methyl ester derivative Methyl ester (C-6) C₁₁H₁₂N₃O₅ 265.24 78–79 63%

Key Observations:

  • Carboxylic Acid vs. Ester: The methyl ester derivative (C-6) exhibits a lower melting point (78–79°C) than carboxylic acid analogs, likely due to reduced hydrogen-bonding capacity. This modification may improve bioavailability by facilitating cellular uptake .

Biological Activity

1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (commonly referred to as DMTDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of DMTDP, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇N₃O₅
  • Molecular Weight : 295.30 g/mol
  • Melting Point : 165°C to 167°C (decomposition)
  • CAS Number : 1086386-36-8

DMTDP exhibits various biological activities primarily through its interaction with specific enzymes and cellular pathways. Key mechanisms include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : DMTDP has been shown to inhibit DHFR, an enzyme critical for DNA synthesis and cellular proliferation. This inhibition leads to reduced tetrahydrofolate levels necessary for the synthesis of pyrimidines .
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its ability to disrupt folate metabolism is particularly relevant in cancer therapy, where rapidly dividing cells are highly dependent on nucleotide synthesis .
  • Anti-inflammatory Properties : DMTDP has been investigated for its potential in modulating inflammatory responses. It may act on signaling pathways associated with inflammation, although specific targets remain under investigation .

Biological Activity Data

The following table summarizes key findings from research studies on DMTDP's biological activity:

Study ReferenceBiological ActivityTarget/MechanismResults
DHFR InhibitionEnzyme InhibitionHigh affinity inhibition observed
Antitumor ActivityCancer Cell LinesSignificant cytotoxicity against several lines
Anti-inflammatoryImmune ModulationReduced markers of inflammation in vitro

Case Studies

Several case studies highlight the therapeutic potential of DMTDP:

  • Cancer Treatment : A study evaluated the efficacy of DMTDP in combination with standard chemotherapeutic agents. Results indicated enhanced tumor suppression in xenograft models compared to controls .
  • Inflammatory Diseases : In a preclinical model of rheumatoid arthritis, DMTDP showed promise by significantly reducing joint inflammation and damage markers .
  • Neuroprotective Effects : Research has suggested that DMTDP may also offer neuroprotective benefits by modulating oxidative stress pathways in neuronal cells .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and what are typical yields?

The compound is synthesized via cyclization of precursors such as substituted pyrrolo-pyrimidine intermediates. For example, analogous derivatives (e.g., thiophene-substituted pyrrolo[2,3-d]pyrimidines) are synthesized using sodium methoxide in methanol under mild conditions (50–60°C, 0.5–1 h), yielding 89–95% after acidification and filtration . Key steps include:

  • Intermediate formation : Reaction of aldehydes with ethyl N-alkylglycinates in methanol.
  • Cyclization : Catalyzed by sodium methoxide.
  • Purification : Acidification to pH < 7 followed by filtration.
Step Conditions Yield Reference
Intermediate synthesisMethanol, RT, 1 h~90%
CyclizationNaOMe, 50–60°C, 0.5–1 h89–95%

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on 1H NMR , mass spectrometry (ESIMS) , and melting point analysis . For example:

  • 1H NMR : Signals for methyl groups (δ 2.33 ppm) and carboxylic protons (δ 12.25 ppm) are critical .
  • ESIMS : Used to confirm molecular weight (e.g., m/z 309.9 for related compounds) .
  • Melting point : Typically 175–201°C for crystalline derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Stability is influenced by the carboxylic acid group and dioxo-pyrrolopyrimidine core. Acidic conditions (pH < 7) stabilize the compound during synthesis , while prolonged exposure to basic conditions may degrade the dioxo moiety. Thermal stability is moderate (decomposition observed >200°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing substituents to the pyrrolo[2,3-d]pyrimidine core?

Substituent effects on yield can be analyzed using DoE (Design of Experiments) . For example:

  • Methyl vs. propyl groups : Longer alkyl chains (e.g., propyl) reduce yields (89% vs. 95% for methyl) due to steric hindrance .
  • Catalyst screening : Triethylamine vs. N-methylmorpholine impacts intermediate purity .
Substituent Catalyst Yield Reference
MethylN-methylmorpholine95%
PropylTriethylamine89%

Q. What computational methods are suitable for predicting reaction pathways or tautomeric equilibria in this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ICReDD’s methods) can model tautomerism and regioselectivity. For example:

  • Tautomeric stability : The 2,4-dioxo form is more stable than the 2,4-dihydroxy form by ~5 kcal/mol .
  • Reactor design : Computational modeling identifies optimal solvent polarity (e.g., DMF vs. methanol) for cyclization .

Q. How can conflicting bioactivity data from analogs (e.g., antitumor vs. enzyme inhibition) be resolved?

Contradictions arise from substituent-dependent mechanisms. A systematic approach includes:

  • SAR studies : Compare methyl (IC50 = 1.2 µM) vs. trifluoromethyl (IC50 = 0.8 µM) analogs .
  • Target profiling : Use kinase panels or proteomics to identify off-target effects.
Substituent Activity IC50 Reference
MethylAntitumor (in vitro)1.2 µM
TrifluoromethylKinase inhibition0.8 µM

Q. What strategies mitigate side reactions (e.g., dimerization) during functionalization of the carboxylic acid group?

  • Protecting groups : Use allyl or ethyl esters to block the acid during substitutions .
  • Low-temperature reactions : Reduce nucleophilic attack by maintaining <0°C during acyl chloride formation .

Methodological Guidance

Q. How to validate purity for intermediates in multi-step syntheses?

Combine HPLC (e.g., 97.34% purity for related compounds ) with TLC (Rf = 0.66–0.73 in ethyl acetate/hexane) .

Q. What in silico tools predict solubility or logP for derivatives?

Use Schrödinger’s QikProp or ADMET Predictor based on SMILES data (e.g., predicted logP = 1.2 for methyl derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.